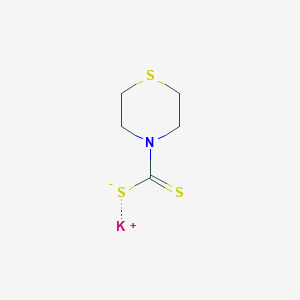

Potassium thiomorpholine-4-carbodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spectrophotometric Analysis of Metal Complexes

Potassium morpholine-4-carbodithioate has been identified as an effective reagent for the spectrophotometric determination of various metals. The process involves extraction into molten naphthalene, followed by dissolution in chloroform and spectrophotometric analysis. This method has been applied to copper, cobalt, nickel, and tellurium, with Beer's law being applicable across specific concentration ranges for each metal. The molar absorptivity and sensitivity for each metal have been calculated, demonstrating the potential of this reagent in trace metal analysis .

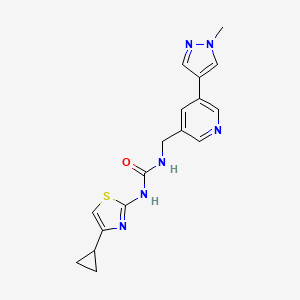

Synthesis of Heterocyclic Compounds

The synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines has been achieved through a cascade imination/intramolecular decarboxylative coupling. This process utilizes potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with the reaction conditions varying depending on the substrate. For pyrazole-based substrates, a Pd-Cu bimetallic system is required, while thienyl-based substrates can be synthesized with a Pd-catalyst alone .

Potassium Complexes with Magneson

A potassium complex with magneson has been synthesized and characterized. The complex exhibits a heptacoordinated K+ ion with the ligand binding in three different coordination modes. This results in a polymeric structure in the solid state. The synthesis and characterization of this complex add to the understanding of potassium coordination chemistry .

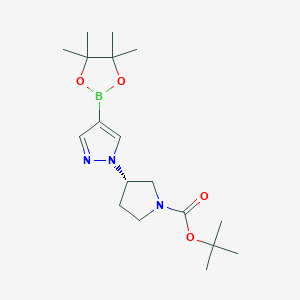

Supramolecular Assembly of Potassium Piperidine-4-carbodithioate

The potassium piperidine-4-carbodithioate dehydrate has been synthesized and characterized using X-ray diffraction and DFT calculations. The study reveals weak intermolecular interactions that form supramolecular 2D chains, with sulfur interactions playing a significant hydrophilic role. This work contributes to the knowledge of dithiocarbamate salts and their potential applications .

Reactions of Thiomorpholine

Thiomorpholine and its derivatives have been synthesized and subjected to various reactions, including acylation, alkylation, and the formation of thiomorpholino-dithiocarbamates. These reactions expand the utility of thiomorpholine in synthetic chemistry, providing a basis for the development of new compounds and materials .

Crystal Structure of Potassium Morpholine-4-carbodithioate Monohydrate

The crystal structure of potassium morpholine-4-carbodithioate monohydrate has been determined, revealing a chair conformation of the morpholine ring. The potassium cation exhibits a bipyramidal reversed geometry, coordinating with sulfur and oxygen atoms. The structure forms infinite two-dimensional networks, which are further linked through hydrogen bonds to create a three-dimensional structure .

Regioselective Synthesis of 4-Tosylthiomorpholine

A highly regioselective synthesis of 4-tosylthiomorpholine has been developed using a one-pot, metal-free procedure. This method involves bromination, cyclization, and elimination reactions, yielding the desired product with good efficiency. The regioselectivity of this synthesis is noteworthy and could be advantageous in the production of thiomorpholine derivatives .

Morpholine-based Coupling Reagents in Peptide Synthesis

A new family of N-form immonium-type coupling reagents has been explored, with varying results depending on the carbocation skeleton structure. The morpholine derivative's influence on solubility, stability, and reactivity has been noted, although it did not outperform existing coupling reagents. The fluoroamidinium salt, however, showed excellent performance, highlighting the importance of the proton acceptor in the reaction .

One-Pot Synthesis of Heterocyclic Derivatives

An efficient one-pot synthesis method for 1,4-oxathiane and 1,4-thiomorpholine derivatives has been reported. The reaction involves nitromethane, isothiocyanates, and three-membered heterocyclic rings, carried out in the presence of K2CO3 in DMF at 60 °C. This procedure contributes to the synthetic strategies for creating heterocyclic compounds .

Applications De Recherche Scientifique

Synthèse des carbodithioates d'oxovanadium (IV)

Ce composé est utilisé dans la synthèse des carbodithioates d'oxovanadium (IV) . Ces complexes présentent une nature électrolytique 1:1 et on a proposé qu'ils aient une géométrie pyramidale carrée . Ils sont caractérisés par l'analyse élémentaire, TG/DSC, FTIR, spectroscopie de masse par électronébulisation, conductivité, RMN, spectroscopie d'absorption électronique en solution et des études de susceptibilité magnétique à température variable .

Activités antimicrobiennes

Certains des complexes de ce composé ont été dépistés pour leurs activités antimicrobiennes contre certaines bactéries Gram-négatives pathogènes, telles qu'Escherichia coli, Enterobacter, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexneri, et les Staphylococcus epidermidis et Salmonella typhimurium Gram-positifs . La concentration minimale inhibitrice a été déterminée comme étant comprise entre 31,25 et 250 μg mL −1 .

Synthèse de nouveaux dérivés de carbodithioate

Ce composé est utilisé dans la synthèse de nouveaux dérivés de carbodithioate . Ces nouveaux composés ont été caractérisés par des analyses spectrales et élémentaires .

Activité antituberculeuse

Certains des composés synthétisés ont montré une forte inhibition (99 %) dans la plage de 3,10 à 6,25 μg/ml contre Mycobacterium tuberculosis H 37 Rv . Cela suggère que ces molécules peuvent fournir des pistes prometteuses en chimiothérapie contre la tuberculose .

Activité antipaludique

Les composés synthétisés à partir de ce composé ont montré une activité antipaludique prometteuse dans la plage de 0,043 à 0,092 μg/mL contre Plasmodium falciparum 3D7 . Cela suggère que ces molécules peuvent fournir des pistes prometteuses en chimiothérapie contre le paludisme .

Activités antibactériennes et antifongiques

Les composés synthétisés ont été évalués pour leurs activités antibactériennes et antifongiques in vitro . Les résultats ont indiqué que certains des composés synthétisés possèdent une activité antimicrobienne prometteuse contre certaines bactéries Gram-positives et Gram-négatives .

Propriétés

IUPAC Name |

potassium;thiomorpholine-4-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOQAMYNUCZMTI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=S)[S-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92754-62-6 |

Source

|

| Record name | potassium (thiomorpholine-4-carbothioyl)sulfanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![N-[1-methyl-4-(2-thienyl)-2(1H)-pyrimidinyliden]cyanamide](/img/structure/B2553351.png)